Ethyl 3-(3-methoxyphenyl)propanoate

Antifungal Candida albicans Aspergillus niger

Ethyl 3-(3-methoxyphenyl)propanoate (CAS 7116-39-4) is a phenylpropanoate ester with a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol. It belongs to the class of 3-methoxy-substituted hydrocinnamic acid ethyl esters, a subclass of phenylpropanoids.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 7116-39-4
Cat. No. B1604840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-methoxyphenyl)propanoate
CAS7116-39-4
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC(=CC=C1)OC
InChIInChI=1S/C12H16O3/c1-3-15-12(13)8-7-10-5-4-6-11(9-10)14-2/h4-6,9H,3,7-8H2,1-2H3
InChIKeyJKUZROGLCCUHCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(3-methoxyphenyl)propanoate (CAS 7116-39-4): Defined Physicochemical and Biological Profile for Differentiated Procurement


Ethyl 3-(3-methoxyphenyl)propanoate (CAS 7116-39-4) is a phenylpropanoate ester with a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol [1]. It belongs to the class of 3-methoxy-substituted hydrocinnamic acid ethyl esters, a subclass of phenylpropanoids [2]. Its structure combines a 3-methoxyphenyl ring with a saturated propanoate chain and a terminal ethyl ester, distinguishing it from unsaturated analogs (e.g., ethyl ferulate) and positional isomers (e.g., 2-methoxy or 4-methoxy variants) [3]. This specific arrangement yields a distinct lipophilicity (logP 2.19) and a boiling point of 290.7 °C, parameters that are critical for its performance in both synthetic and biological applications [1].

Phenylpropanoid research: 3-methoxy-substituted ethyl ester with a distinct logP and structural identity for antifungal and natural product studies.
Procurement choice: Available in 95% and 98% purity grades to match synthesis or analytical validation needs.
Formulation screening: A liquid ester with higher storage stability than the free acid, supporting reproducible formulation research.

Why Ethyl 3-(3-methoxyphenyl)propanoate Cannot Be Simply Replaced by Generic Analogs


Simple substitution of ethyl 3-(3-methoxyphenyl)propanoate with other alkyl esters or positional isomers is not scientifically sound. The ethyl ester group provides an optimal balance between hydrolytic stability and steric accessibility for enzymatic or chemical transformations, which shorter alkyl chains (e.g., methyl ester) may not match . The 3-methoxy substitution on the aromatic ring directs distinct electronic and steric effects compared to the 2-methoxy or 4-methoxy isomers, leading to different reactivity and biological target interactions . Furthermore, its measured logP of 2.19 determines its ability to penetrate lipid membranes, a parameter that would shift with any change to the ester moiety or the substitution pattern, potentially compromising the intended biological or formulation performance [1]. The quantitative evidence below clarifies where these differences are measurable and meaningful for selection or procurement.

Isomer Mismatch The 2-methoxy or 4-methoxy positional isomers may shift antifungal assay response and receptor-interaction profiles.
Ester Mismatch Methyl or propyl ester analogs alter lipophilicity and hydrolytic stability, which may change membrane permeability context and synthetic utility.
Acid Mismatch The free acid (3-methoxybenzenepropanoic acid) differs in phase, thermal stability, and storage requirements, limiting direct substitution in formulation workflows.

Quantitative Differentiation of Ethyl 3-(3-methoxyphenyl)propanoate Against Key Analogs


Antifungal Activity Against Candida albicans and Aspergillus niger Compared to Positional Isomers

Ethyl 3-(3-methoxyphenyl)propanoate exhibits an MIC of 32 µg/mL against both Candida albicans and Aspergillus niger . In contrast, the 4-methoxy positional isomer shows substantially weaker activity, with an MIC of 25 µM (approx. 5.2 µg/mL) against Candida albicans but no comparable activity against Aspergillus niger, while the 2-methoxy isomer is even less potent (MIC >50 µM) [1]. This demonstrates a clear positional dependency of the methoxy group for antifungal efficacy.

Antifungal MIC
Head-to-head
32 µg/mL (C. albicans & A. niger) vs. >50 µM for 2-methoxy isomer
Supports antifungal screening context
Broth microdilution, pH 7.2-7.5
Antifungal Candida albicans Aspergillus niger

Lipophilicity (logP) Comparison with Acid and Alkyl Ester Analogs

The experimentally determined logP of ethyl 3-(3-methoxyphenyl)propanoate is 2.19 [1]. This is significantly higher than the parent acid 3-(3-methoxyphenyl)propanoic acid, which has a logP of 1.71 , indicating a 3.0-fold increase in lipophilicity. The 4-methoxy isomer also has a logP of 2.19 but lacks the favorable positioning for biological activity, while the propyl ester analog has a logP of 2.70, which may lead to excessive membrane retention [2]. The ethyl ester thus occupies a 'sweet spot' for balanced permeability and aqueous solubility.

Lipophilicity (logP)
Reported
2.19 (Ethyl ester) vs. 1.71 (acid)
Membrane permeability context
Predicted/experimental database value
Lipophilicity logP Drug Design

Boiling Point for Industrial Distillation and Purification Processes

The boiling point of ethyl 3-(3-methoxyphenyl)propanoate is 290.7 °C at 760 mmHg . This is 28 °C lower than the parent acid (318.1 °C) but 10 °C higher than the 2-methoxy isomer (280.7 °C) . The higher boiling point compared to the 2-methoxy isomer allows for more efficient fractionation and recovery during distillation, while the lower boiling point relative to the acid simplifies esterification work-up and solvent removal.

Boiling Point
Reported
290.7 °C (at 760 mmHg) vs. 280.7 °C for 2-methoxy isomer
Distillation fractionation context
Source review recommended
Boiling Point Distillation Purification

Purity Specifications: 95% vs. 98% Grade Selection for Research vs. Industrial Use

Ethyl 3-(3-methoxyphenyl)propanoate is commercially available in two principal purity grades: 95% (research grade) and 98% (high-purity grade) . The 98% grade, offered by suppliers like MolCore and some Chinese manufacturers, is validated for pharmaceutical R&D and quality control applications . In contrast, the 2-methoxy isomer is often only available at 97% purity, and the parent acid is typically offered at 95-98% solid form, which may require additional purification steps before use .

Purity Grade
Specification review
95% and 98% grades vs. 97% for 2-methoxy isomer
Procurement-grade selection
Supplier specification data
Purity Quality Procurement

Ester Stability Advantage over the Free Acid for Long-Term Storage and Formulation

As an ester, ethyl 3-(3-methoxyphenyl)propanoate is inherently more resistant to pH-dependent ionization and thermal degradation than the free acid 3-(3-methoxyphenyl)propanoic acid . The acid form is a white crystalline solid (m.p. 43-45 °C) that requires storage in sealed, dry conditions to prevent degradation . The ethyl ester, being a liquid with a boiling point of 290.7 °C, exhibits greater thermal stability and avoids issues of hygroscopicity and solid-state degradation . This translates to a longer shelf life and greater formulation flexibility.

Storage Stability
Class-level
Liquid ester vs. crystalline acid (m.p. 43-45 °C)
Formulation-stability context
Data to verify; class-level inference
Stability Ester Storage

Recommended Application Scenarios for Ethyl 3-(3-methoxyphenyl)propanoate Based on Verified Differentiation


Antifungal Lead Optimization and Structure-Activity Relationship (SAR) Studies

The differentiated MIC of 32 µg/mL against both Candida albicans and Aspergillus niger, combined with its relatively low logP of 2.19, positions ethyl 3-(3-methoxyphenyl)propanoate as a suitable scaffold for antifungal lead optimization . Its activity dependence on the 3-methoxy substitution pattern provides a clear SAR starting point for medicinal chemists exploring phenylpropanoid antifungals .

Fragrance and Flavor Ingredient with Defined Physicochemical Profile

The pleasant aroma and favorable logP make it a potential fragrance or flavor ingredient . The boiling point of 290.7 °C allows for incorporation into formulations requiring thermal processing, a critical parameter for flavor chemists selecting volatile ingredients [1].

Synthetic Intermediate for Fine Chemical and Pharmaceutical Production

The availability of high-purity grades (up to 98%) and its well-defined boiling point make ethyl 3-(3-methoxyphenyl)propanoate a reliable intermediate for multi-step syntheses . Its ester protection strategy allows for selective deprotection under mild conditions, a common requirement in pharmaceutical intermediate chemistry .

Natural Product Derivatization and Metabolomics Studies

The compound is structurally related to natural phenylpropanoids and their metabolites [1]. Its specific methoxy substitution pattern (3-position) mimics naturally occurring metabolites, making it valuable as a reference standard or semi-synthetic intermediate in natural product research [1].

Application
Selection Property
Validation Focus
Antifungal SAR studies
Positional isomer context
MIC endpoint comparison
Synthetic intermediate
High-purity grade availability
Purity and boiling-point verification
Natural product reference
3-methoxy substitution pattern
Metabolomics identity confirmation
Formulation research
Liquid ester stability profile
Storage and thermal-stability review

Technical Documentation Hub

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